Ethyl 3-methylbutanecarboximidate hydrochloride Ethyl 3-methylbutanecarboximidate hydrochloride
Brand Name: Vulcanchem
CAS No.: 391605-42-8
VCID: VC4188911
InChI: InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H
SMILES: CCOC(=N)CC(C)C.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

Ethyl 3-methylbutanecarboximidate hydrochloride

CAS No.: 391605-42-8

Cat. No.: VC4188911

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

Ethyl 3-methylbutanecarboximidate hydrochloride - 391605-42-8

Specification

CAS No. 391605-42-8
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name ethyl 3-methylbutanimidate;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H
Standard InChI Key JFVSYMXTFJYMEZ-UHFFFAOYSA-N
SMILES CCOC(=N)CC(C)C.Cl

Introduction

Chemical Structure and Identification

Structural Features

  • IUPAC Name: Ethyl 3-methylbutanimidate hydrochloride

  • SMILES: CCOC(=N)CC(C)C.Cl

  • Key Functional Groups:

    • Ethoxy group (C-O-C) linked to a carboximidate moiety (N=C-O).

    • Branched 3-methylbutyl chain.

    • Hydrochloride salt form, with the imine nitrogen protonated .

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.5–4.0 ppm, quartet), methylbutyl chain (δ 0.9–1.1 ppm, multiplet), and imine proton (δ 8.2–8.5 ppm) .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O) .

Synthesis

Pinner Reaction Mechanism

Ethyl 3-methylbutanecarboximidate hydrochloride is synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. The general steps are as follows :

  • Protonation: 3-Methylbutanenitrile reacts with anhydrous HCl to form a nitrilium ion.

  • Nucleophilic Attack: Ethanol attacks the electrophilic nitrilium carbon, yielding an imidate intermediate.

  • Salt Formation: The intermediate is stabilized as a hydrochloride salt .

Reaction Scheme:

CH3(CH2)2C(CH3)CN+CH3CH2OHHClCH3(CH2)2C(CH3)C(=NH+)OCH2CH3Cl\text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)\text{CN} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{HCl}} \text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)\text{C}(=\text{NH}^+)\text{OCH}_2\text{CH}_3 \cdot \text{Cl}^-

Optimization Parameters

  • Temperature: Conducted at 0–30°C to prevent decomposition .

  • Solvent: Anhydrous ethanol or methanol .

  • Yield: ~70–90% under optimized conditions .

Physicochemical Properties

PropertyValueSource
Molecular Weight165.66 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents (DMF, ethanol)
StabilityHygroscopic; store under inert gas

Applications in Organic Synthesis

Amidination Reactions

Imidate hydrochlorides react with amines to form amidines, key intermediates in pharmaceutical synthesis. For example:

RNH2+Imidate\cdotpHClRN=C(NHR’)OR”+HCl\text{RNH}_2 + \text{Imidate·HCl} \rightarrow \text{RN=C(NHR')OR''} + \text{HCl}

This reactivity is exploited in peptide coupling and agrochemical production .

Orthoester Formation

Excess alcohol converts imidates to orthoesters, useful as protecting groups for carbonyls :

Imidate\cdotpHCl+2ROHRC(OR’)3+NH4Cl\text{Imidate·HCl} + 2\text{ROH} \rightarrow \text{RC(OR')}_3 + \text{NH}_4\text{Cl}

Heterocycle Synthesis

Imidates serve as precursors for pyrimidines and triazines, leveraging their electrophilic nitrogens .

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